

Application Notes & Protocols: 2-Morpholinoethyl Isocyanide in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: *2-Morpholinoethyl isocyanide*

Cat. No.: B1586356

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Abstract: The convergence of solid-phase peptide synthesis (SPPS) with isocyanide-based multicomponent reactions (MCRs) has opened new frontiers in the creation of complex peptide architectures. This guide provides a comprehensive overview and detailed protocols for leveraging **2-Morpholinoethyl Isocyanide** (MEI) in SPPS. We focus on the Ugi four-component reaction (Ugi-4CR) to generate sequence-defined peptide-peptoid hybrids. These methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to enhance peptide properties by introducing novel structural motifs.

Introduction: Beyond the Canonical Peptide Bond

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, remains the gold standard for producing peptides.^[1] However, the therapeutic potential of peptides is often limited by poor metabolic stability and low cell permeability. A powerful strategy to overcome these limitations is the incorporation of non-natural structures, such as peptoid residues, into the peptide backbone. Peptoids, or oligo(N-substituted glycines), are peptide mimics that offer remarkable resistance to proteolytic degradation.^{[2][3]}

Isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), provide an exceptionally efficient pathway to synthesize these hybrid structures.^{[4][5]} The Ugi-4CR combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single, atom-efficient step to form a complex α -acylamino amide. By performing this reaction on

a resin-bound peptide, where the N-terminal amine serves as one of the components, we can seamlessly integrate diverse chemical functionalities.

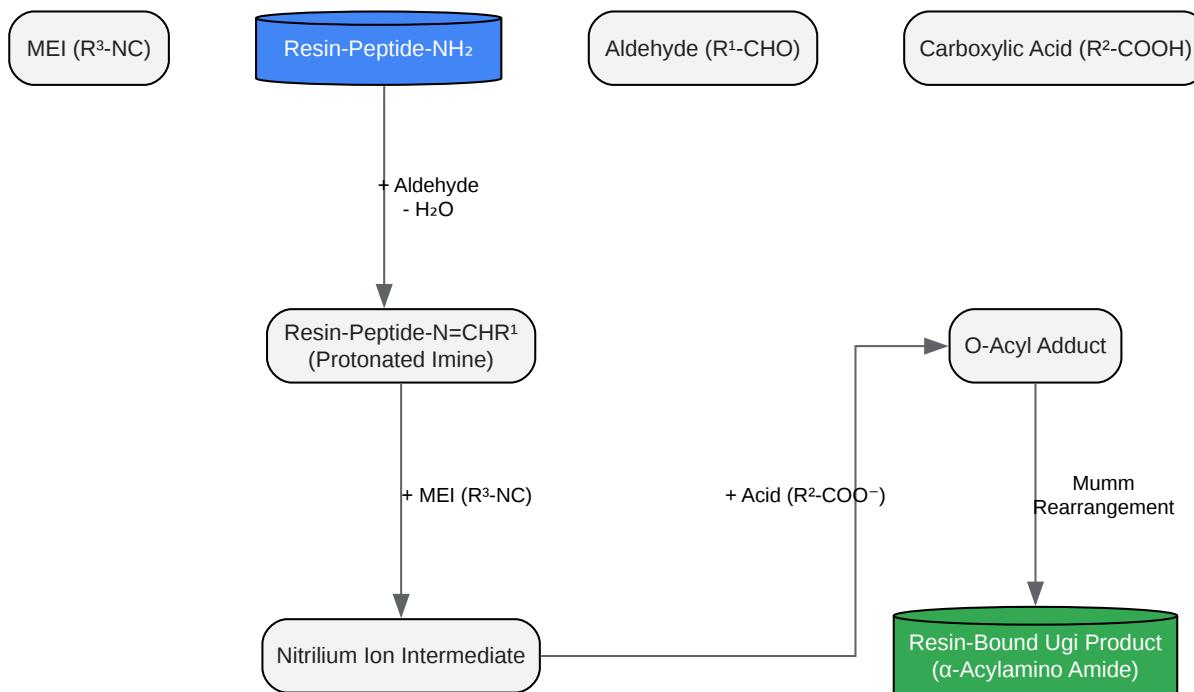
2-Morpholinoethyl isocyanide (MEI) is a particularly valuable reagent in this context. Its morpholine moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the isocyanide group provides the reactive handle for the Ugi reaction. This guide details the fusion of standard Fmoc-SPPS with the Ugi-4CR using MEI to build sophisticated peptide-peptoid hybrids.^[6]

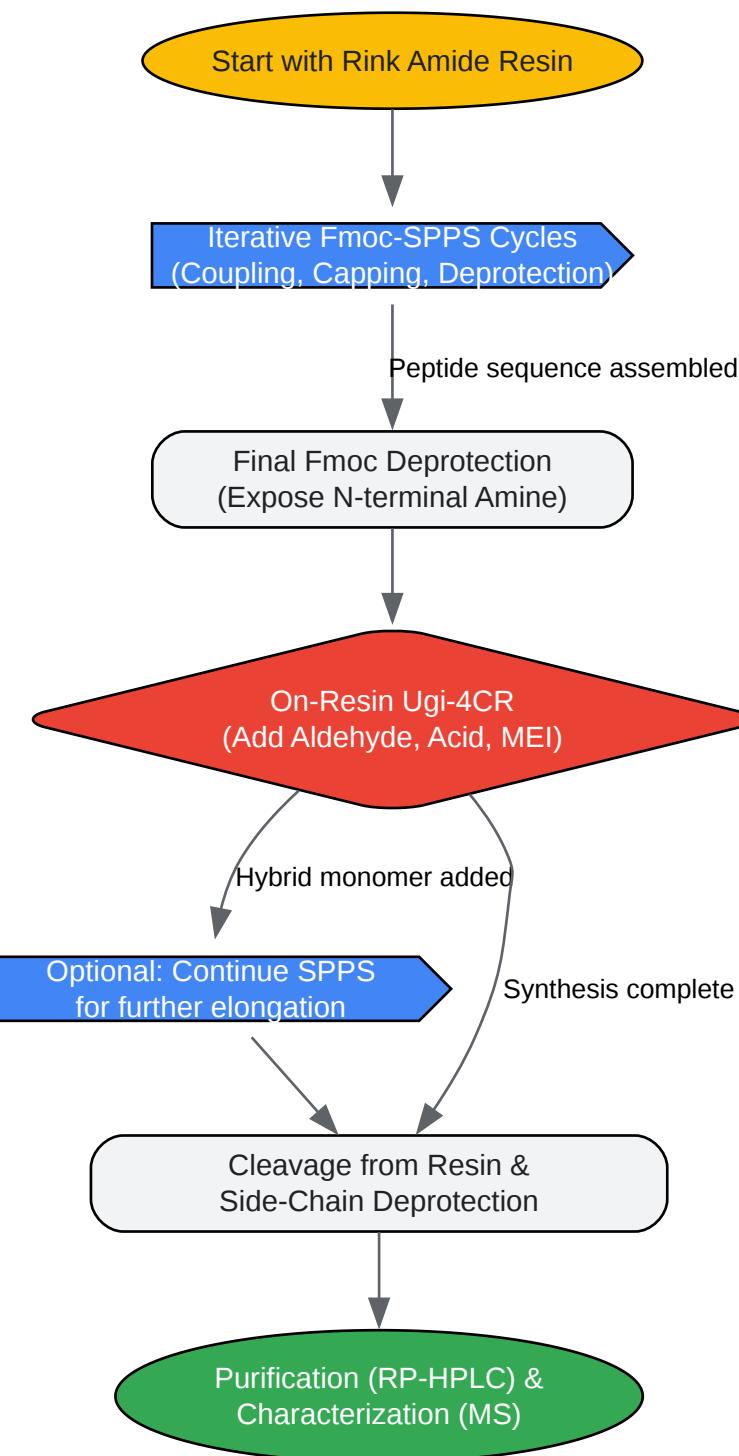
The Ugi Four-Component Reaction on a Solid Support

The power of the Ugi-4CR lies in its convergence. In the context of SPPS, the solid support acts as an anchor for one of the primary components—the N-terminal amine of the growing peptide chain. The reaction proceeds through a series of rapid, irreversible steps:

- **Imine Formation:** The aldehyde and the resin-bound N-terminal amine condense to form a protonated imine.
- **Nitrilium Ion Formation:** The nucleophilic isocyanide attacks the imine, forming a reactive nitrilium ion intermediate.
- **Acyl Addition:** The carboxylate anion (from the carboxylic acid component) attacks the nitrilium ion.
- **Mumm Rearrangement:** A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, occurs to yield the stable α -acylamino amide product.^[7]

This sequence allows for the introduction of three new points of diversity (R^1 , R^2 , and R^3) in a single synthetic operation, as illustrated below.





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